molecular formula C14H11BrN2O2 B11547981 N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-methylaniline

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-methylaniline

Cat. No.: B11547981
M. Wt: 319.15 g/mol
InChI Key: SDRLDWCDHVJWEX-UHFFFAOYSA-N
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Description

(E)-1-(4-BROMO-3-NITROPHENYL)-N-(4-METHYLPHENYL)METHANIMINE is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features a bromine and nitro group on the phenyl ring, as well as a methyl group on the other phenyl ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-BROMO-3-NITROPHENYL)-N-(4-METHYLPHENYL)METHANIMINE typically involves the condensation reaction between an aldehyde and an amine. The reaction can be carried out under mild conditions, often in the presence of a catalyst or under reflux conditions to drive the reaction to completion.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale condensation reactions, often using automated systems to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-BROMO-3-NITROPHENYL)-N-(4-METHYLPHENYL)METHANIMINE can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The imine group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Conversion of the nitro group to an amine.

    Reduction: Conversion of the imine to an amine.

    Substitution: Replacement of the bromine atom with another functional group.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Could be explored for its pharmacological properties.

    Industry: May be used in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-1-(4-BROMO-3-NITROPHENYL)-N-(4-METHYLPHENYL)METHANIMINE would depend on its specific application. In biological systems, it could interact with enzymes or receptors, influencing biochemical pathways. The presence of the nitro and bromine groups could play a role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-BROMO-3-NITROPHENYL)-N-(4-METHYLPHENYL)METHANIMINE: can be compared with other imines that have different substituents on the phenyl rings.

    (E)-1-(4-CHLORO-3-NITROPHENYL)-N-(4-METHYLPHENYL)METHANIMINE: Similar structure but with a chlorine atom instead of bromine.

    (E)-1-(4-BROMO-3-NITROPHENYL)-N-(4-ETHYLPHENYL)METHANIMINE: Similar structure but with an ethyl group instead of a methyl group.

Properties

Molecular Formula

C14H11BrN2O2

Molecular Weight

319.15 g/mol

IUPAC Name

1-(4-bromo-3-nitrophenyl)-N-(4-methylphenyl)methanimine

InChI

InChI=1S/C14H11BrN2O2/c1-10-2-5-12(6-3-10)16-9-11-4-7-13(15)14(8-11)17(18)19/h2-9H,1H3

InChI Key

SDRLDWCDHVJWEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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